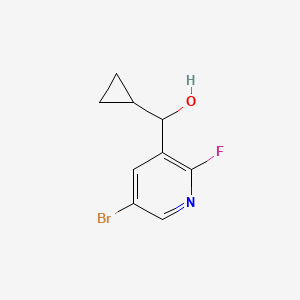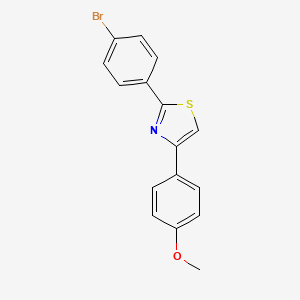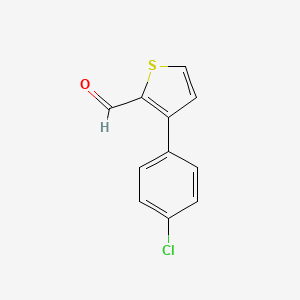
3-(4-Chlorophenyl)thiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)thiophene-2-carbaldehyde is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a 4-chlorophenyl group and a formyl group at the 2-position of the thiophene ring makes this compound unique. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack reaction, where thiophene is reacted with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position . Another method includes the Suzuki-Miyaura coupling reaction, where a 4-chlorophenylboronic acid is coupled with a thiophene-2-carbaldehyde under palladium catalysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Vilsmeier-Haack reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and appropriate catalysts.
Major Products
Oxidation: 3-(4-Chlorophenyl)thiophene-2-carboxylic acid.
Reduction: 3-(4-Chlorophenyl)thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-Chlorophenyl)thiophene-2-carbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 3-(4-Chlorophenyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the formyl group allows it to participate in nucleophilic addition reactions, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins .
類似化合物との比較
Similar Compounds
2-Thiophenecarboxaldehyde: Lacks the 4-chlorophenyl group, making it less versatile in certain applications.
3-Thiophenecarboxaldehyde: Similar structure but without the 4-chlorophenyl group, leading to different reactivity and applications.
4-Chlorobenzaldehyde: Contains the 4-chlorophenyl group but lacks the thiophene ring, resulting in different chemical properties.
Uniqueness
3-(4-Chlorophenyl)thiophene-2-carbaldehyde is unique due to the combination of the thiophene ring and the 4-chlorophenyl group, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H7ClOS |
|---|---|
分子量 |
222.69 g/mol |
IUPAC名 |
3-(4-chlorophenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H7ClOS/c12-9-3-1-8(2-4-9)10-5-6-14-11(10)7-13/h1-7H |
InChIキー |
UFAAJIYLVHUDFG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C(SC=C2)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974400.png)
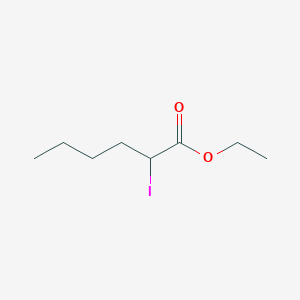
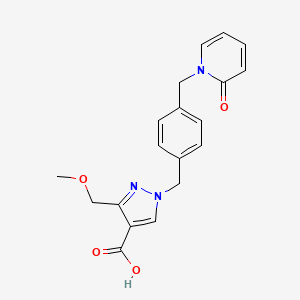

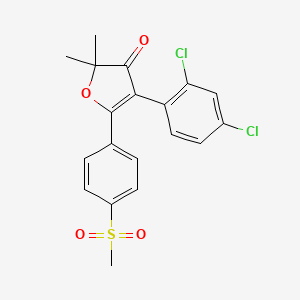

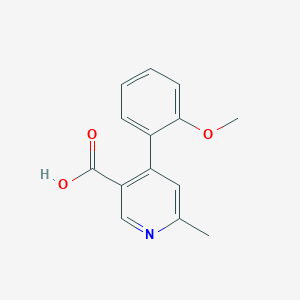
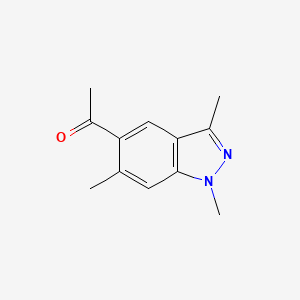
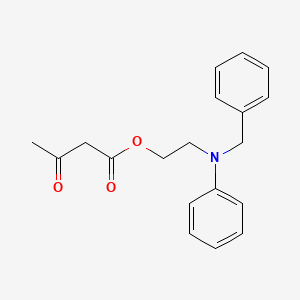
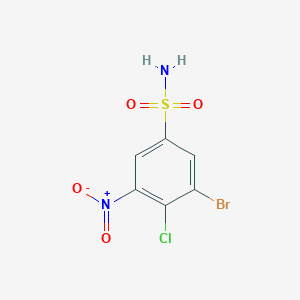
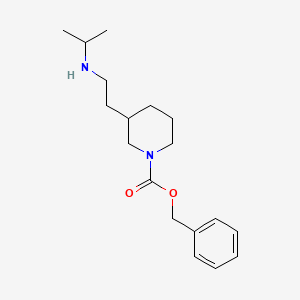
![3-Isopropyl-8-methoxy-6-methylimidazo[1,5-a]pyrazine](/img/structure/B13974456.png)
